Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate

Description

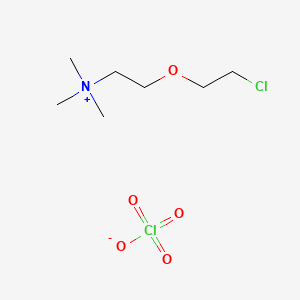

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate (hereafter referred to as ACTM-perchlorate) is a quaternary ammonium perchlorate salt with the molecular formula C₇H₁₆ClNO₄·ClO₄. Its structure comprises a complex organic cation—(2-(2-chloroethoxy)ethyl)trimethylammonium—paired with a perchlorate anion (ClO₄⁻). This compound is of interest in specialized chemical applications, including propellants, explosives, and niche industrial processes, owing to its dual role as a fuel (organic cation) and oxidizer (perchlorate anion) .

ACTM-perchlorate’s synthesis typically involves quaternization of tertiary amines with chloroethoxyethyl groups, followed by ion exchange with perchloric acid. Its stability, solubility, and reactivity are influenced by the steric and electronic effects of its organic moiety, distinguishing it from simpler ammonium perchlorates .

Properties

CAS No. |

74886-56-9 |

|---|---|

Molecular Formula |

C7H17Cl2NO5 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-(2-chloroethoxy)ethyl-trimethylazanium;perchlorate |

InChI |

InChI=1S/C7H17ClNO.ClHO4/c1-9(2,3)5-7-10-6-4-8;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

QCBGCRLELTVSQK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOCCCl.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Electrochemical Synthesis of Perchloric Acid and Ammonium Perchlorate

A primary route to prepare ammonium perchlorate derivatives involves the electrochemical production of perchloric acid from sodium perchlorate or chlorate solutions, followed by neutralization with ammonium compounds.

Electrochemical Cell Setup : The process uses a membrane-divided electrochemical cell with an anodic chamber containing an anode and a cathodic chamber containing a cathode, separated by a cation exchange membrane. Sodium perchlorate solution is fed into the anodic chamber where water oxidation produces oxygen and protons, which combine with perchlorate ions to form perchloric acid in situ.

Control of Reaction Conditions : The perchloric acid concentration is controlled between 5-10 wt% to maintain high current efficiency (above 70%). The temperature is maintained above 20°C, and current densities typically exceed 0.1 amps/sq inch. Sodium ion concentration is kept higher than proton concentration to favor sodium ion transport to the cathode side, enhancing efficiency.

Neutralization and Crystallization : The perchloric acid solution is then neutralized with ammonium hydroxide or ammonia gas, producing ammonium perchlorate precipitate. This reaction is typically carried out in a crystallizer equipped with an agitator to ensure thorough mixing. The temperature is controlled between 50-65°C to facilitate crystallization and water vapor removal.

Separation and Purification : The ammonium perchlorate crystals are separated from the mother liquor, washed to remove residual sodium and chloride ions, and dried to yield the final product. The mother liquor, mostly sodium chloride solution, is recycled after evaporation and salt recovery.

Specific Considerations for this compound

While the above describes general ammonium perchlorate preparation, the presence of the (2-(2-chloroethoxy)ethyl)trimethyl group requires additional synthetic steps:

Functionalization : The precursor ammonium compound must be functionalized with the (2-(2-chloroethoxy)ethyl)trimethyl moiety. This is typically achieved via organic synthesis routes involving nucleophilic substitution or etherification reactions on suitable chloroethoxyethyl intermediates, followed by quaternization with trimethyl groups to form the ammonium salt.

Combination with Perchlorate : The functionalized ammonium compound is then reacted with perchloric acid or ammonium perchlorate under controlled conditions to form the perchlorate salt of the functionalized ammonium cation.

Purification : Due to the organic substituents, purification may involve solvent extraction, recrystallization, or chromatography to ensure removal of unreacted materials and by-products.

Data Table: Summary of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Electrochemical oxidation | Sodium perchlorate solution, 20-70°C, current density >0.1 A/in² | Produces perchloric acid in situ |

| Perchloric acid concentration | 5-10 wt% | Maintains high current efficiency |

| Neutralization | Ammonium hydroxide or ammonia gas, 50-65°C | Produces ammonium perchlorate precipitate |

| Crystallization | Agitated crystallizer, controlled cooling | Controls particle size and purity |

| Separation and washing | Filtration, water washing | Removes sodium and chloride contaminants |

| Drying | Controlled temperature drying | Produces final dry crystals |

| Functionalization (organic) | Organic synthesis (nucleophilic substitution, quaternization) | Required for (2-(2-chloroethoxy)ethyl)trimethyl ammonium |

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethoxy group.

Oxidation and Reduction: The perchlorate anion can undergo redox reactions, although the ammonium cation remains relatively stable.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

Solvents: Reactions are typically carried out in polar solvents like water or alcohols.

Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example:

With Hydroxide Ions: The product may be an alcohol.

With Amines: The product may be a substituted amine.

Scientific Research Applications

Environmental Applications

a. Soil Remediation

Ammonium perchlorate is often utilized in the remediation of contaminated soils, particularly those affected by chlorinated solvents. Its ability to act as a reactive agent facilitates the breakdown of harmful compounds, thereby aiding in the detoxification of polluted sites. Studies have demonstrated that ammonium perchlorate can enhance the degradation of chlorinated hydrocarbons in anaerobic conditions, making it a valuable tool for environmental cleanup efforts .

b. Analytical Chemistry

In analytical chemistry, ammonium perchlorate serves as a reagent in various assays and tests. Its role as an oxidizing agent allows for the detection of specific analytes through redox reactions. The compound's stability and solubility in water make it suitable for use in different analytical techniques, including ion chromatography and spectrophotometry .

Pharmaceutical Applications

a. Drug Formulation

The compound has potential applications in drug formulation due to its surfactant properties. It can be used to enhance the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic efficacy. Research indicates that incorporating ammonium perchlorate into pharmaceutical formulations can lead to better drug delivery systems .

b. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ammonium perchlorate against various pathogens. Its effectiveness as a disinfectant has been noted in laboratory settings, where it demonstrated significant bactericidal activity. This property is particularly relevant in developing antiseptic formulations for medical use .

Materials Science Applications

a. Polymer Chemistry

In materials science, ammonium perchlorate is utilized as an initiator in polymerization reactions. It plays a crucial role in producing polymer-based materials with specific properties tailored for applications such as coatings and adhesives. The compound's ability to generate radicals upon thermal decomposition makes it an effective initiator for free radical polymerization processes .

b. Energetic Materials

Ammonium perchlorate is widely recognized for its application in the formulation of energetic materials, particularly solid rocket propellants. Its high energy content and oxidizing capabilities make it an essential component in propellant formulations used in aerospace and defense industries. Research into its performance characteristics continues to advance the development of more efficient and safer propellant systems .

Case Studies

a. Soil Remediation Case Study

A case study conducted at a former industrial site demonstrated the effectiveness of ammonium perchlorate in remediating soil contaminated with trichloroethylene (TCE). The application of this compound led to a significant reduction in TCE concentrations over a six-month period, showcasing its potential as an environmental remediation agent.

b. Pharmaceutical Development Case Study

In a pharmaceutical development project, researchers incorporated ammonium perchlorate into a formulation intended for treating bacterial infections. The resulting product exhibited enhanced antimicrobial activity compared to traditional formulations, highlighting its utility as an additive in drug development.

Mechanism of Action

The mechanism of action of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on molecules, while the perchlorate anion can participate in redox reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Chemical Structure and Functional Groups

| Compound | Cation Structure | Anion | Key Functional Groups |

|---|---|---|---|

| ACTM-perchlorate | (2-(2-chloroethoxy)ethyl)trimethylammonium | ClO₄⁻ | Chloroethoxyethyl, trimethylammonium |

| Ammonium perchlorate (AP) | NH₄⁺ | ClO₄⁻ | None (inorganic cation) |

| Potassium perchlorate | K⁺ | ClO₄⁻ | None (inorganic cation) |

| (2-Aminoethyl)trimethylammonium chloride | (2-aminoethyl)trimethylammonium | Cl⁻ | Aminoethyl, trimethylammonium |

Key Differences :

- ACTM-perchlorate’s organic cation introduces steric hindrance and hydrophobic interactions, reducing its solubility compared to AP (200 g/L) .

- The chloroethoxyethyl group may enhance thermal stability but increase toxicity risks compared to inorganic perchlorates .

Physical and Chemical Properties

Solubility and Stability

| Compound | Water Solubility (g/L) | Thermal Decomposition (°C) | Environmental Persistence |

|---|---|---|---|

| ACTM-perchlorate | ~50–100 (estimated) | 180–220 | Moderate (photodegradable) |

| AP | 200 | >200 (dec. to NH₃, HClO₄) | High (resists hydrolysis) |

| Potassium perchlorate | 20 | 400 | High |

| ADNDNE* | <10 | 150–170 | Low (photolabile) |

*ADNDNE: Diammonium di(nitramido)dinitroethylene, a perchlorate replacement .

Key Findings :

- ACTM-perchlorate’s solubility is lower than AP due to its bulky cation but higher than potassium perchlorate.

- Thermal decomposition occurs at lower temperatures than AP, releasing chlorine-containing gases (e.g., HCl) alongside nitrogen oxides .

Key Insights :

- ACTM-perchlorate is favored in formulations requiring controlled burn rates, while AP dominates large-scale propulsion systems .

- Its organic structure enables compatibility with hydrophobic matrices, unlike inorganic perchlorates .

Key Considerations :

Biological Activity

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate, commonly referred to as ammonium perchlorate (AP), is a compound with significant applications in various fields, particularly in the manufacturing of solid rocket propellants. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of ammonium perchlorate, focusing on its impact on endocrine function, biodegradation potential, and associated health risks.

- Chemical Formula : NH4ClO4

- Molecular Weight : 117.49 g/mol

- Solubility : Highly soluble in water

Endocrine Disruption

Ammonium perchlorate is known to interfere with thyroid hormone synthesis by inhibiting iodine uptake in the thyroid gland. Studies have demonstrated that exposure to varying concentrations of ammonium perchlorate can lead to alterations in thyroid hormone levels, specifically TSH (Thyroid Stimulating Hormone), T4, and T3:

- Study Findings :

- In a study involving rats, doses of ammonium perchlorate at 0.1, 1.0, and 10 mg/L were administered for seven days. No significant effects on serum TSH, T4, or T3 were observed at lower doses; however, histological examinations revealed colloid depletion and hyperplasia in the high-dose group .

- A NOEL (No Observed Effect Level) was established at 1.170 mg/kg body weight per day for thyroid effects .

Mutagenicity and Carcinogenicity

Research indicates that ammonium perchlorate does not exhibit mutagenic properties. In various assays, including the Ames test and mouse lymphoma assays, no evidence of mutagenicity was found, suggesting that it does not pose a significant risk for genetic mutations or cancer development .

Environmental Impact and Biodegradation

Ammonium perchlorate is a contaminant of concern due to its persistence in the environment and potential for bioaccumulation. However, certain microorganisms have demonstrated the ability to degrade perchlorate:

- Biodegradation Pathways :

- Microbial cultures containing chlorite dismutase (CD) and perchlorate reductase (Pcr) enzymes have been identified as effective for perchlorate degradation. Signature peptides from these enzymes serve as biomarkers for monitoring biodegradation processes .

- Research has shown that these enzymes can degrade perchlorate at concentrations as low as 0.1 mM under anaerobic conditions .

Case Study 1: Health Effects in Humans

A cohort study investigated the health effects of ammonium perchlorate exposure among workers at a manufacturing facility. The study found elevated levels of thyroid hormones among exposed individuals compared to controls, suggesting a possible link between occupational exposure and thyroid dysfunction.

Case Study 2: Environmental Remediation

A bioremediation project focused on treating groundwater contaminated with ammonium perchlorate utilized microbial consortia capable of degrading the compound effectively. Monitoring revealed significant reductions in perchlorate levels over time, demonstrating the potential for biological treatment methods in contaminated sites.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (2-(2-chloroethoxy)ethyl)trimethylammonium perchlorate?

- Synthesis : The compound can be synthesized via quaternization of a tertiary amine (e.g., trimethylamine) with 2-(2-chloroethoxy)ethyl chloride, followed by anion exchange with perchlorate salts. Purity control requires recrystallization in non-aqueous solvents to avoid unintended hydrolysis of the chloroethoxy group .

- Characterization : Use X-ray crystallography to resolve the crystal structure, as demonstrated for similar ammonium perchlorate salts, which reveals hydrogen-bonding patterns between the ammonium group and perchlorate anions . Complement with spectroscopic methods: H/C NMR to confirm organic moiety integrity, and FT-IR to identify perchlorate vibrational modes (~1100 cm) .

Q. How is this compound detected and quantified in environmental matrices such as water or soil?

- Analytical Workflow : Employ ion chromatography (IC) with suppressed conductivity detection for perchlorate quantification (detection limit ~0.1 µg/L). For organic cation detection, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges isolates the cationic ammonium moiety. Validate recovery rates using isotopically labeled internal standards (e.g., N-labeled analogs) .

Advanced Research Questions

Q. How can experimental designs address contradictions in degradation kinetics data under varying redox conditions?

- Controlled Redox Studies : Use anaerobic bioreactors inoculated with perchlorate-reducing bacteria (e.g., Dechloromonas spp.) to assess biodegradation rates. Monitor via IC and compare with abiotic controls (e.g., UV photolysis at 235–350 nm, as in ). Discrepancies may arise from competing electron acceptors (e.g., nitrate), requiring kinetic modeling to isolate perchlorate reduction pathways .

- Data Reconciliation : Apply multivariate analysis to distinguish between biotic and abiotic degradation contributions. For example, isotopic fractionation (Cl) can confirm biological reduction, as microbial enzymes preferentially metabolize lighter Cl isotopes .

Q. What methodologies resolve analytical interference when co-contaminants like N-nitrosodimethylamine (NDMA) are present?

- Co-Contaminant Separation : Utilize two-dimensional LC (2D-LC) coupled with high-resolution MS to separate perchlorate, NDMA, and their degradation products. Optimize chromatographic conditions (e.g., HILIC and reversed-phase columns) to resolve polar and non-polar species .

- Mechanistic Studies : In phytoremediation experiments, use C-labeled perchlorate and NDMA to track uptake and rhizodegradation in plants (e.g., willow trees). Compare translocation factors (root-to-shoot) and metabolite profiles via radio-TLC .

Q. How does the chloroethoxy moiety influence the compound’s environmental persistence compared to simpler ammonium perchlorates?

- Structure-Activity Analysis : Conduct hydrolysis experiments under neutral, acidic, and alkaline conditions. Monitor chloroethoxy group stability via GC-MS detection of 2-chloroethanol byproducts. Compare half-lives with analogs lacking the ethoxy spacer (e.g., trimethylbenzylammonium perchlorate) to quantify steric/electronic effects .

- Computational Modeling : Perform density functional theory (DFT) calculations to assess the chloroethoxy group’s impact on solubility and adsorption to mineral surfaces (e.g., montmorillonite clay). Validate with batch sorption isotherms .

Methodological Challenges and Solutions

Q. What strategies mitigate matrix effects in quantifying trace-level perchlorate in complex biological samples (e.g., plant tissues)?

- Matrix Cleanup : Use accelerated solvent extraction (ASE) with methanol/water (70:30) followed by graphitized carbon black (GCB) SPE to remove pigments and lipids. Spike samples with ClO as a recovery tracer .

- Validation : Cross-validate results with alternative techniques like capillary electrophoresis (CE) with direct UV detection (200 nm) to confirm perchlorate identity in low-concentration samples .

Q. How can researchers design studies to evaluate thyroid-disruption mechanisms without relying on epidemiological data?

- In Vitro Models : Use FRTL-5 rat thyroid cells to assay iodide uptake inhibition. Dose-response curves for the compound can be compared with KClO to determine relative potency. Include controls for iodine deficiency (e.g., low-iodine media) to mimic synergistic effects observed in human studies .

- Transcriptomic Profiling : Apply RNA-seq to identify dysregulated pathways (e.g., thyroperoxidase activity) in zebrafish embryos exposed to subchronic doses. Correlate with morphological endpoints (e.g., developmental delays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.